molecular formula C14H18BrNO2 B4571912 3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide

3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide

Cat. No.: B4571912
M. Wt: 312.20 g/mol
InChI Key: IADWCUSNYZFZST-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide is a useful research compound. Its molecular formula is C14H18BrNO2 and its molecular weight is 312.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.05209 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemical Methods for Regenerating Phenols

A study utilized the nucleophilic displacement properties of bromide ions in ionic liquid form for the cleavage of ethers, demonstrating a green chemical protocol for regenerating phenols from ethers. This method, involving ionic liquids and protic acids, offers an environmentally friendly alternative to traditional synthetic routes, highlighting its potential application in the synthesis and modification of compounds, including those similar to 3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide (Boovanahalli, Kim, & Chi, 2004).

Molecular Electronics

In the realm of molecular electronics, simple and accessible aryl bromides serve as precursors for thiol end-capped molecular wires. The efficient synthetic transformations of these building blocks demonstrate their significance in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, indicating the potential of brominated aryl compounds in developing advanced electronic materials (Stuhr-Hansen et al., 2005).

Hydrolysis Studies

Research on the hydrolysis of 4-methoxyphenylacetic acid butyl ester, catalyzed by tetrabutylammonium bromide, sheds light on the kinetics and mechanism of reactions involving brominated compounds. This study's findings on reaction conditions and catalysis provide valuable insights for synthesizing and modifying compounds like this compound, emphasizing the importance of catalyst choice and reaction parameters (Wang, Vivekanand, & Yu, 2012).

Antioxidant Properties of Bromophenols

Investigations into the antioxidant properties of bromophenol derivatives from the red alga Rhodomela confervoides highlight the potential biological activities of brominated phenolic compounds. These studies provide a foundation for exploring the biological activities and potential health benefits of compounds structurally related to this compound, pointing towards their use in pharmaceuticals and nutraceuticals (Zhao et al., 2004).

Antibacterial Activity

Research on bromophenol derivatives from Rhodomela confervoides also includes findings on their moderate antibacterial activity. Such studies illustrate the potential of brominated compounds in antibacterial applications, suggesting that derivatives of this compound could be explored for their antimicrobial properties (Xu et al., 2003).

Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-N-butylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-3-4-9-16-14(17)8-6-11-5-7-13(18-2)12(15)10-11/h5-8,10H,3-4,9H2,1-2H3,(H,16,17)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADWCUSNYZFZST-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C=CC1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide
Reactant of Route 2
Reactant of Route 2
3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide
Reactant of Route 3
Reactant of Route 3
3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide
Reactant of Route 4
Reactant of Route 4
3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide
Reactant of Route 5
Reactant of Route 5
3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide
Reactant of Route 6
Reactant of Route 6
3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.